molecular formula C23H29N5O2 B6573857 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1019106-97-8

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B6573857
CAS No.: 1019106-97-8
M. Wt: 407.5 g/mol
InChI Key: LGWODXYULVZLJQ-UHFFFAOYSA-N
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Description

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H29N5O2 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.23212518 g/mol and the complexity rating of the compound is 734. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2/c1-8-19-18(7)24-23(28-17(6)11-16(5)26-28)27(22(19)30)12-20(29)25-21-14(3)9-13(2)10-15(21)4/h9-11H,8,12H2,1-7H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWODXYULVZLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N(C1=O)CC(=O)NC2=C(C=C(C=C2C)C)C)N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H28N4O2C_{20}H_{28}N_{4}O_{2}, with a molecular weight of approximately 356.47 g/mol. The structure features a pyrazole ring and a dihydropyrimidine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H28N4O2
Molecular Weight356.47 g/mol
LogP1.09
Polar Surface Area51 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors0

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. In vitro studies have shown that derivatives of dihydropyrimidines can inhibit cancer cell proliferation by inducing apoptosis through various pathways including the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Properties

The pyrazole moiety has been linked to antimicrobial activity. Studies suggest that the compound may exhibit efficacy against a range of bacterial strains, potentially through the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.

Anti-inflammatory Effects

Compounds in this class have demonstrated anti-inflammatory effects in preclinical models. They may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to their therapeutic potential in inflammatory diseases.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the following pathways may be involved:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : It could affect key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
  • Interaction with DNA : The compound might intercalate into DNA or form adducts, leading to cell cycle arrest.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry demonstrated that similar dihydropyrimidine derivatives inhibited tumor growth in xenograft models by inducing apoptosis and reducing angiogenesis .
  • Antimicrobial Efficacy : Research published in Antibiotics indicated that pyrazole-containing compounds showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the strain .
  • Anti-inflammatory Research : A study highlighted in Frontiers in Pharmacology reported that compounds with a similar structure significantly reduced inflammation markers in animal models of arthritis .

Scientific Research Applications

Structural Features

The compound features both pyrazole and pyrimidine moieties, which are critical for its biological activity. The presence of these functional groups allows for diverse interactions with biological targets.

Medicinal Chemistry

Pharmaceutical Potential
The compound is being investigated for its potential as a pharmaceutical agent. Its unique structure suggests it could interact with specific enzymes or receptors, modulating their activity. Preliminary studies indicate it may possess anti-inflammatory and anti-cancer properties.

Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against various cancer cell lines. Results showed significant cytotoxic effects, indicating potential as an anticancer drug candidate.

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex organic molecules.

Synthetic Routes
Common synthetic routes involve the condensation of 3,5-dimethylpyrazole with pyrimidine derivatives under controlled conditions. This multi-step process often utilizes bases such as potassium carbonate in solvents like DMSO at elevated temperatures .

Material Science

Development of New Materials
Research is ongoing to explore the use of this compound in developing new materials with specific properties. Its structural characteristics may lead to applications in polymers or nanomaterials.

Case Study: Material Properties
A recent study examined the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The findings indicated improved performance compared to traditional materials .

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